Sequence-Specific Structural Differentiation: 1040-31 (p31) Versus 1040-51
BDC2.5 mimotope 1040-31 (YVRPLWVRME) differs from its closest analog 1040-51 (RVLPLWVRME) by a two-residue N-terminal substitution (Tyr-Val vs. Arg-Val) [1][2]. This sequence divergence is not trivial; N-terminal residues directly influence MHC class II anchor positioning and TCR contact surface topology. In functional terms, the natural GAD65-derived peptide fragment KVAPVIKARMME, which shares sequence homology with 1040-51, exhibits only minimal stimulatory activity on BDC2.5 T cells with EC50 > 100 μM, whereas optimized mimotopes achieve nanomolar potency [3].
| Evidence Dimension | Amino acid sequence (N-terminal residues 1-2) |
|---|---|
| Target Compound Data | YVRPLWVRME (Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu) |
| Comparator Or Baseline | 1040-51: RVLPLWVRME (Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu); p79: RTRPLWVRME (Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu) |
| Quantified Difference | Position 1: Tyr (1040-31) vs. Arg (1040-51/p79); Position 2: Val (1040-31) vs. Val (1040-51) vs. Thr (p79); Position 3: Arg (1040-31) vs. Leu (1040-51) vs. Arg (p79) |
| Conditions | Peptide sequence analysis by mass spectrometry and HPLC; functional validation in I-Ag7-restricted BDC2.5 T-cell activation assays |
Why This Matters
The N-terminal Tyr in 1040-31 confers distinct MHC anchor binding properties that affect T-cell activation potency and tetramer staining efficiency relative to Arg-containing variants, making direct substitution without revalidation problematic for experimental consistency.
- [1] Judkowski V, et al. Identification of MHC class II-restricted peptide ligands, including a glutamic acid decarboxylase 65 sequence, that stimulate diabetogenic T cells from transgenic BDC2.5 nonobese diabetic mice. J Immunol. 2001;166(2):908-917. DOI: 10.4049/jimmunol.166.2.908. View Source
- [2] PubChem. BDC2.5 mimotope 1040-51. Compound Summary. CID 138911451. View Source
- [3] Judkowski V, et al. Identification of MHC class II-restricted peptide ligands, including a glutamic acid decarboxylase 65 sequence, that stimulate diabetogenic T cells from transgenic BDC2.5 nonobese diabetic mice. J Immunol. 2001;166(2):908-917 (EC50 data for GAD fragment). View Source
